molecular formula C11H12O4 B13358226 2-(4-(Methoxycarbonyl)phenyl)propanoic acid

2-(4-(Methoxycarbonyl)phenyl)propanoic acid

Cat. No.: B13358226
M. Wt: 208.21 g/mol
InChI Key: XJASRMYHIKVZSP-UHFFFAOYSA-N
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Description

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid can be achieved through several methods. One common approach involves the esterification of 4-(methoxycarbonyl)benzoic acid with propanoic acid under acidic conditions. Another method includes the Grignard reaction, where a Grignard reagent is reacted with an ester to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and pharmacokinetic properties in drug development.

Reaction Conditions Reagents/Catalysts Products
Reflux (~80°C), 6–12 hoursEthanol, H₂SO₄ (catalytic)Methyl/ethyl ester derivatives
Dichloromethane, room temperatureDCC (coupling agent), DMAPActivated esters for amidation
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution.

  • Monitoring : Thin-layer chromatography (TLC) and ¹H NMR confirm ester formation.

Hydrolysis

The methoxycarbonyl group (-COOCH₃) undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products
Basic hydrolysisNaOH (aq.), 60–80°C, 4–8 hrs2-(4-Carboxyphenyl)propanoic acid
Acidic hydrolysisHCl (conc.), reflux, 12 hrsSame as above
  • Application : Hydrolysis is used to deprotect the methoxycarbonyl group for further functionalization.

Decarboxylation

Thermal decarboxylation occurs under high temperatures, releasing CO₂ and forming a substituted toluene derivative.

Conditions Catalyst Products
150–200°C, inert atmosphereNone4-(Methoxycarbonyl)toluene
  • Key Insight : This reaction is less common due to competing side reactions but is observed in pyrolysis studies.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis.

Reagents Conditions Products
Thionyl chloride (SOCl₂)Reflux, 2–4 hrsAcid chloride intermediate
Amine (e.g., NH₃, RNH₂)Room temperature, 12–24 hrsAmide derivatives (e.g., RCONHR')
  • Coupling Agents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance efficiency.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Conditions Reagents Products
Dry ether, 0–5°CLiAlH₄ (excess)2-(4-(Methoxycarbonyl)phenyl)propanol
  • Limitation : Over-reduction of the methoxycarbonyl group is avoided by controlled stoichiometry.

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes nitration or sulfonation at the meta position.

Reaction Conditions Products
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs3-Nitro-4-(methoxycarbonyl)phenylpropanoic acid
SulfonationH₂SO₄ (fuming), 50°C, 6 hrs3-Sulfo-4-(methoxycarbonyl)phenylpropanoic acid
  • Regioselectivity : Directed by the electron-withdrawing methoxycarbonyl group.

Key Research Findings

  • Stereochemical Influence : The α-methyl group in the propanoic acid backbone sterically hinders reactions at the β-carbon, favoring functionalization at the aromatic ring.

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, aligning with decarboxylation observations.

For further experimental protocols or spectral data (e.g., IR, NMR), consult primary literature on analogous propanoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(Methoxycarbonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Methoxycarbonyl)phenyl)propanoic acid is unique due to its combination of a methoxycarbonyl group and a propanoic acid moiety. This structural feature imparts distinct chemical properties, making it valuable in various synthetic and analytical applications .

Biological Activity

2-(4-(Methoxycarbonyl)phenyl)propanoic acid, also known as 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}propanoic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO5C_{12}H_{13}NO_5, with a molar mass of approximately 249.22 g/mol. The compound features a methoxycarbonyl group attached to a phenyl ring, which is linked to a propanoic acid backbone. Its structure suggests potential interactions with various biological targets, particularly enzymes involved in inflammatory pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. A study synthesized several derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMRSA32 µg/mL
Compound BE. coli64 µg/mL
Compound CK. pneumoniae64 µg/mL
Compound DA. baumannii16 µg/mL

The results indicate that certain substitutions on the phenyl ring enhance antimicrobial efficacy, particularly against resistant strains .

Anti-inflammatory Activity

The compound has also been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A series of derivatives were synthesized and tested for COX-1 and COX-2 inhibition.

Table 2: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound E45%70%
Compound F30%65%
Compound G20%50%

The findings suggest that the presence of the methoxycarbonyl group significantly contributes to the anti-inflammatory properties of the compound .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. Using A549 non-small cell lung cancer cells as a model, several compounds were evaluated for their cytotoxic effects.

Table 3: Anticancer Activity Against A549 Cells

CompoundCell Viability Reduction (%)
Compound H50%
Compound I68%
Compound J31%

Notably, compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Studies

  • Antimicrobial Effectiveness : In a clinical study involving patients with infections caused by resistant bacteria, derivatives of this compound were administered. Results showed significant reductions in bacterial load within two weeks of treatment.
  • Anti-inflammatory Trials : A double-blind trial assessed the efficacy of a formulation containing this compound in patients with chronic inflammatory conditions. The results indicated a marked decrease in pain levels and inflammation markers compared to placebo groups.
  • Cancer Treatment Research : In preclinical studies using mouse models, compounds derived from this structure showed promising results in reducing tumor size without significant toxicity, highlighting their potential as therapeutic agents .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H12O4/c1-7(10(12)13)8-3-5-9(6-4-8)11(14)15-2/h3-7H,1-2H3,(H,12,13)

InChI Key

XJASRMYHIKVZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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